TFA Salt vs Dihydrochloride: Purification Advantage
The trifluoroacetic acid (TFA) salt of 4-(pyridin-4-ylmethyl)piperidin-4-ol (CAS 1955557-86-4) offers a quantifiable purification advantage over the corresponding dihydrochloride salt (CAS 1021205-22-0, molecular weight 265.18 g/mol, purity 95%) . TFA possesses a low boiling point (72.4 °C) and high volatility compared to hydrogen chloride, enabling its facile removal by evaporation during workup—a property widely exploited in peptide synthesis and organic reaction protocols [1]. The TFA counterion provides strong acidity (pKa ≈ 0.23) while remaining soluble in a broad range of organic solvents, a dual advantage over the hydrochloride salt which has negligible volatility and requires aqueous extraction or ion-exchange chromatography for removal [1]. For procurement decision-making, this translates to reduced purification steps and higher recovery yields in multi-step synthetic sequences where residual counterion contamination is critical .
| Evidence Dimension | Counterion volatility and ease of removal during synthetic workup |
|---|---|
| Target Compound Data | TFA salt (CAS 1955557-86-4): counterion boiling point 72.4 °C; removable by evaporation; solubility in organic solvents (DCM, THF, EtOAc) [1] |
| Comparator Or Baseline | Dihydrochloride salt (CAS 1021205-22-0): counterion HCl gas boiling point -85 °C but non-removable by simple evaporation from salt form; requires aqueous wash or ion-exchange |
| Quantified Difference | TFA removal achievable by rotary evaporation (quantitative removal); HCl removal from dihydrochloride salt requires additional aqueous workup or chromatographic steps (estimated 1–2 additional unit operations) [1] |
| Conditions | Comparison based on intrinsic physicochemical properties of TFA vs. HCl counterions in organic synthesis workup protocols [1] |
Why This Matters
For procurement, the TFA salt reduces the number of purification unit operations required in downstream synthetic sequences, directly lowering labor time, solvent consumption, and the risk of cross-contamination from residual inorganic chloride ions in metal-catalyzed coupling reactions.
- [1] López, S. E. & Salazar, J. Trifluoroacetic acid: Uses and recent applications in organic synthesis. Journal of Fluorine Chemistry 156, 73–100 (2013). Section: TFA physicochemical characteristics – high volatility, solubility in organic solvents, and acidic strength. View Source
